1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions disrupt specific signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit similar biological activities.
Quinazolinone derivatives: These compounds also contain a triazolopyrimidine moiety and are studied for their antimicrobial activities.
Uniqueness
1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to the presence of the bromobenzylthio group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-9-13(10(2)21)7-17-14-18-15(19-20(9)14)22-8-11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHTAQWBNRAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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